2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-{[1,1’-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide is a chemical compound with a complex structure that includes a biphenyl group, a cyano group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the reaction of biphenyl derivatives with cyanoacetamide and cyclopropyl-containing reagents. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of catalytic amounts of reagents to optimize yield and reduce costs. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one such method that has been widely used .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biphenyl and cyano groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
- 2-Chloro-N-[(1S)-1-cyano-1-cyclopropylethyl]acetamide
Uniqueness
2-{[1,1’-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to its biphenyl group, which imparts distinct chemical properties and potential applications compared to similar compounds. The presence of the biphenyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-20(14-21,18-11-12-18)22-19(23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-10,18H,11-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVVHIQOVYJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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